CAY10608 vs. Ifenprodil: Comparative Potency and Selectivity at NR2B and hERG Channels
In a direct comparison of NR2B potency, CAY10608 demonstrates an IC50 of 50 nM, a value that is 6.8-fold more potent than the commonly used NR2B antagonist ifenprodil (IC50 = 340 nM) [1]. However, the most critical differentiation lies in their off-target profile at the hERG channel. While ifenprodil potently inhibits hERG (IC50 = 88 nM), which can introduce cardiovascular artifacts and potential safety concerns in vivo, CAY10608 exhibits significantly weaker activity (IC50 = 730 nM), resulting in an 8.3-fold improved safety margin against this critical cardiac ion channel . This difference is crucial for in vivo neuroscience studies where the confounding effects of hERG blockade on cardiac function can obscure neurological readouts.
| Evidence Dimension | Target NR2B Potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Ifenprodil: IC50 = 340 nM |
| Quantified Difference | CAY10608 is 6.8-fold more potent at NR2B |
| Conditions | Recombinant NR1A/NR2B receptors expressed in Xenopus oocytes / Cell-free assay |
Why This Matters
Higher target potency may allow for lower effective doses, reducing the likelihood of engaging other, less selective, pharmacological mechanisms.
- [1] Bertin Bioreagent. (2024). Ifenprodil (hemitartrate) - Biochemicals - CAT N°: 17201. Retrieved from https://www.bertin-bioreagent.com View Source
